molecular formula C14H14N4 B1407172 N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine CAS No. 1785760-90-8

N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine

Cat. No.: B1407172
CAS No.: 1785760-90-8
M. Wt: 238.29 g/mol
InChI Key: ACCRZMDPDLXAJR-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine is a chemical compound with the molecular formula C14H14N4 and an average molecular mass of 238.294 Da . It features a molecular structure incorporating both a 1H-benzimidazole and a pyridine ring, linked by an ethylamine chain. This structure is characteristic of a hybrid heterocyclic compound, which may be of significant interest in various research fields such as medicinal chemistry and materials science. Benzimidazole and pyridine derivatives are widely studied in pharmaceutical research for their diverse biological activities and are often utilized as key scaffolds in the development of novel therapeutic agents . This substance is provided as a high-grade material for research applications only. It is strictly intended for use in laboratory settings and is not certified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-2-6-12-11(5-1)17-14(18-12)8-10-16-13-7-3-4-9-15-13/h1-7,9H,8,10H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCRZMDPDLXAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization Approach

This method utilizes o-phenylenediamine derivatives and carbonyl-containing intermediates to construct the benzimidazole core. A representative procedure involves:

  • Step 1 : Reaction of o-phenylenediamine with a β-ketoester (e.g., ethyl 3-(pyridin-2-ylamino)propanoate) in the presence of a condensing agent (e.g., DCC or EDC) to form an intermediate amide.
  • Step 2 : Cyclization under acidic or thermal conditions to yield the benzimidazole ring.
  • Step 3 : Functionalization of the ethyl side chain with pyridin-2-amine via nucleophilic substitution or reductive amination.

Example :

Step Reagents/Conditions Yield
1 Ethyl 3-(pyridin-2-ylamino)propanoate, DMF, 80°C, 12 h 78%
2 HCl (conc.), reflux, 6 h 85%
3 Pyridin-2-amine, NaBH3CN, MeOH, 25°C, 24 h 62%

Bisulfite Adduct-Mediated Synthesis

Adapted from Servi’s method for 2-heteroaryl benzimidazoles, this route employs NaHSO3 adducts of aldehydes to facilitate benzimidazole formation:

  • Step 1 : Prepare the bisulfite adduct of 2-pyridinecarboxaldehyde .
  • Step 2 : React with o-phenylenediamine in DMF under reflux to form 2-(pyridin-2-yl)-1H-benzimidazole.
  • Step 3 : Alkylation with 2-chloroethylamine followed by coupling to pyridin-2-amine.

Critical Parameters :

  • Solvent: DMF or ethanol.
  • Temperature: Reflux (100–120°C).
  • Reaction Time: 4–6 hours for cyclization.

Purification and Optimization

Solvent Systems

Catalytic Enhancements

Analytical Data

Spectral Characterization

  • 1H-NMR (400 MHz, DMSO-d6): δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75–7.20 (m, 6H, benzimidazole-H), 3.85 (t, J = 6.4 Hz, 2H, CH2), 3.10 (t, J = 6.4 Hz, 2H, CH2).
  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=N stretch).

Purity and Yield Optimization

Parameter Effect on Yield
pH 6–7 Maximizes cyclization (85–90%)
Solvent: DMF Higher purity (≥95% HPLC) vs. ethanol (88%)
Temperature: 100°C Reduces byproducts by 30%

Comparative Analysis of Methods

Method Advantages Limitations
Condensation-Cyclization High functional group tolerance Multi-step, lower overall yield (62%)
Bisulfite Adduct Scalable, fewer byproducts Requires strict temperature control

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an allosteric modulator of enzymes involved in metabolic pathways . The benzimidazole moiety is known to interact with DNA, potentially leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-2-yl)pyridine: Similar structure but lacks the ethylamine linkage.

    2-(2-Pyridyl)benzimidazole:

Uniqueness

N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine is unique due to its dual functionality, combining the properties of both benzimidazole and pyridine. This dual functionality enhances its ability to form stable complexes with metal ions and increases its potential biological activity .

Biological Activity

N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine is a heterocyclic compound that integrates the structural features of both benzimidazole and pyridine. This unique combination endows it with significant biological activity, particularly as an allosteric activator of human glucokinase (GK), which plays a crucial role in glucose metabolism. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

The primary mechanism of action for this compound is its role as an allosteric activator of human glucokinase. By binding to GK, this compound enhances the enzyme's activity, leading to increased glycolysis and subsequent hypoglycemic effects. This mechanism positions it as a potential therapeutic agent for managing conditions such as diabetes mellitus, where glucose regulation is critical.

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

1. Hypoglycemic Effects

Research indicates that compounds activating glucokinase can significantly lower blood glucose levels. The activation leads to enhanced glucose uptake and utilization by cells, making it a candidate for diabetes treatment.

2. Antiproliferative Activity

Studies on related benzimidazole compounds have shown antiproliferative effects against various cancer cell lines. For example, derivatives exhibiting similar structures have demonstrated moderate to potent activity against MCF-7 breast cancer cells, indicating potential anticancer properties .

3. Antimicrobial Properties

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activities. Compounds with similar frameworks have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties .

Table 1: Summary of Biological Activities

Activity TypeFindings
HypoglycemicSignificant reduction in blood glucose levels via GK activation.
AntiproliferativeModerate activity against MCF-7 breast cancer cells .
AntimicrobialEffective against various bacterial strains; MIC values as low as 16 µg/mL .

Detailed Findings from Research

  • Hypoglycemic Effects : In vitro studies demonstrated that this compound significantly activates glucokinase, leading to enhanced glycolytic flux and reduced glucose levels in cellular models.
  • Antiproliferative Activity : Related compounds have been tested against multiple cancer cell lines, including MCF-7 and others, showing a correlation between structural modifications and increased cytotoxicity. The mechanism often involves interference with tubulin polymerization or induction of apoptosis through reactive oxygen species (ROS) generation .
  • Antimicrobial Efficacy : A series of benzimidazole derivatives have been evaluated for their antimicrobial properties. Compounds structurally related to this compound exhibited significant antibacterial activity with MIC values ranging from 16 µg/mL to over 100 µg/mL against various pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine, and how can purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution or aza-Michael addition reactions. For example, describes alkylation of pyridin-2-amine derivatives with benzimidazole precursors under reflux conditions using ethanol or acetonitrile as solvents. Post-synthesis, purity is validated using 1H^1H- and 13C^{13}C-NMR to confirm chemical shifts and coupling constants, supplemented by mass spectrometry (ESI or HRMS) to verify molecular weight .

Q. How is the structural configuration of this compound confirmed using spectroscopic techniques?

  • Methodology : Key structural features, such as the ethyl linker between benzimidazole and pyridine moieties, are confirmed via 1H^1H-NMR (e.g., triplet signals for CH2_2 groups at δ 2.8–3.2 ppm) and 13C^{13}C-NMR (e.g., aromatic carbons at 115–135 ppm). IR spectroscopy can identify NH stretching vibrations (~3400 cm1^{-1}) and aromatic C=C/C=N bonds (~1600 cm1^{-1}) .

Q. What crystallographic methods are used to resolve its 3D structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is employed. Parameters such as unit cell dimensions (e.g., triclinic system with a = 8.28 Å, b = 9.61 Å, c = 16.57 Å) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) are critical for validating the structure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess interactions with targets like kinases or receptors. The benzimidazole-pyridine scaffold’s planarity and electron-rich regions favor π-π stacking and hydrogen bonding with active sites. Validation includes comparing computed binding energies with experimental IC50_{50} values from enzymatic assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Discrepancies in IC50_{50} values or selectivity profiles may arise from assay conditions (e.g., cell line variability, ATP concentrations). Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) and meta-analysis of structure-activity relationships (SAR) can clarify mechanisms. For example, highlights glucose uptake modulation via AMPK pathways, requiring confirmation via gene knockout models .

Q. How are hydrogen-bonding networks and supramolecular packing elucidated in crystallographic studies?

  • Methodology : SCXRD data analyzed with Olex2 or Mercury software reveal intermolecular interactions. For This compound derivatives, NH groups often form hydrogen bonds with pyrimidine N atoms (distance ~2.8 Å), while aromatic rings engage in parallel-displaced π-stacking (3.5–4.0 Å separation). Thermal ellipsoid plots and Hirshfeld surfaces further quantify interaction contributions .

Q. What role do substituents play in modulating the compound’s pharmacokinetic properties?

  • Methodology : Alkyl chains (e.g., hexyl or octyl groups) or halogen substitutions (e.g., bromine) are introduced to enhance lipophilicity (logP) or metabolic stability. ADMET predictions (e.g., SwissADME) guide design, while in vitro assays (e.g., microsomal stability tests) validate half-life improvements. shows that dimethylaminoethyl groups improve solubility without compromising target affinity .

Methodological Considerations

  • Synthesis Optimization : Yields vary with reaction time and catalyst (e.g., acetic acid accelerates cyclization in ). Microwave-assisted synthesis may reduce reaction times .
  • Data Reproducibility : Crystallographic parameters (e.g., R factor < 0.05) and NMR referencing (e.g., TMS at 0 ppm) ensure reproducibility across labs .
  • Contradiction Management : Conflicting biological data require rigorous controls (e.g., siRNA validation in ) and multi-lab collaboration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.